7-Oxohinokinin

Description

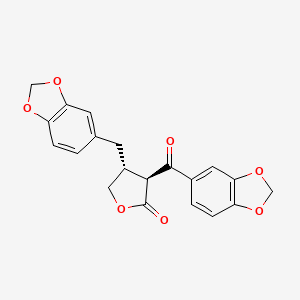

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-3-(1,3-benzodioxole-5-carbonyl)-4-(1,3-benzodioxol-5-ylmethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O7/c21-19(12-2-4-15-17(7-12)27-10-25-15)18-13(8-23-20(18)22)5-11-1-3-14-16(6-11)26-9-24-14/h1-4,6-7,13,18H,5,8-10H2/t13-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTZMJYMSGEBJC-UGSOOPFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)O1)C(=O)C2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](C(=O)O1)C(=O)C2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Oxohinokinin: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxohinokinin, a dibenzylbutyrolactone lignan, has garnered interest within the scientific community for its potential pharmacological activities. As a derivative of the more extensively studied lignan, hinokinin, it is presumed to possess analogous anti-inflammatory and cytotoxic properties. This technical guide provides a comprehensive overview of the known and putative natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its likely biological signaling pathways. Due to a lack of specific published data on the isolation of this compound, this guide presents a generalized protocol derived from established methods for isolating structurally related lignans from various plant families. All quantitative data is summarized for comparative analysis, and key experimental workflows and signaling pathways are visually represented.

Natural Sources of this compound

While the direct isolation of this compound from a natural source has not been extensively documented in peer-reviewed literature, its presence can be inferred in plant species known to produce its precursor, hinokinin. Lignans often co-occur as a complex mixture of structurally related compounds. Therefore, it is highly probable that this compound is present in plants rich in hinokinin.

Table 1: Potential Natural Sources of this compound

| Plant Genus | Plant Family | Notable Species | Reference(s) |

| Zanthoxylum | Rutaceae | Z. ailanthoides | [1] |

| Piper | Piperaceae | P. cubeba | [2] |

| Aristolochia | Aristolochiaceae | A. indica | [3] |

| Commiphora | Burseraceae | C. leptophloeos | [4][5] |

| Virola | Myristicaceae | V. surinamensis | [6] |

| Phyllanthus | Phyllanthaceae | Various species | [7][8] |

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from plant material, based on established methods for similar lignans. Researchers should optimize these procedures for their specific plant matrix.

General Experimental Workflow

Figure 1. Generalized workflow for the isolation of this compound.

Detailed Experimental Protocols

Protocol 1: Solvent Extraction

-

Preparation of Plant Material: Air-dry the collected plant material (e.g., stem bark, leaves, or roots) at room temperature and then grind it into a coarse powder.

-

Extraction:

-

Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or chloroform) at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional agitation.

-

Soxhlet Extraction: For a more exhaustive extraction, place the powdered plant material in a thimble and extract with a suitable solvent in a Soxhlet apparatus for 24-48 hours.

-

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Protocol 2: Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Adsorb the crude extract onto a small amount of silica gel (60-120 mesh).

-

Load the adsorbed extract onto a silica gel column packed in a non-polar solvent (e.g., n-hexane).

-

Elute the column with a gradient of increasing polarity, for instance, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100).

-

-

Fraction Collection and Analysis: Collect fractions of a defined volume (e.g., 50 mL). Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualize under UV light (254 nm and 366 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Pooling and Concentration: Combine the fractions that show a similar TLC profile and are believed to contain the target compound. Concentrate the pooled fractions to dryness.

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification, subject the enriched fraction to preparative HPLC.

-

A typical system would involve a C18 column with a mobile phase gradient of acetonitrile and water.

-

Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 280 nm).

-

Collect the peak corresponding to this compound and concentrate to obtain the pure compound.

-

Structural Characterization

The identity and purity of the isolated this compound should be confirmed using standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Quantitative Data

Table 2: Representative Yields of Hinokinin from Natural Sources

| Plant Species | Part Used | Extraction Method | Purification Method | Yield (%) | Purity (%) | Reference(s) |

| Zanthoxylum ailanthoides | Stem Bark | 75% Ethanol | Silica Gel CC, HPCCC | 0.28 (from petroleum ether fraction) | 94.0 | [1] |

| Commiphora leptophloeos | Bark | Chloroform | Not specified | Not specified | Not specified | |

| Piper cubeba | Fruits | Chloroform | Not specified | Not specified | Not specified | [2] |

Note: Yields are highly dependent on the plant source, geographical location, and the specific extraction and purification methods employed.

Potential Signaling Pathways of this compound

Based on the biological activities of structurally similar lignans, this compound is likely to exhibit anti-inflammatory and anticancer effects through the modulation of key cellular signaling pathways.

Anti-Inflammatory Activity: NF-κB Signaling Pathway

The anti-inflammatory properties of many natural products are attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is plausible that this compound exerts its anti-inflammatory effects through this mechanism.

Figure 2. Postulated inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity: STAT3 and Topoisomerase II Inhibition

The anticancer activity of related lignans has been linked to the inhibition of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway and the inhibition of Topoisomerase II, an enzyme crucial for DNA replication.

Figure 3. Potential anticancer mechanisms of this compound via STAT3 and Topoisomerase II inhibition.

Conclusion and Future Directions

This compound represents a promising natural product for further investigation in drug discovery and development. While its natural abundance and efficient isolation protocols are yet to be fully elucidated, the methodologies outlined in this guide provide a solid foundation for researchers to begin exploring this compound. Future research should focus on the targeted isolation of this compound from the suggested plant sources to determine its precise yield and purity. Furthermore, comprehensive in vitro and in vivo studies are required to confirm its biological activities and to fully delineate the specific molecular targets and signaling pathways involved. Such efforts will be crucial in unlocking the full therapeutic potential of this intriguing lignan.

References

- 1. ayurvedjournal.com [ayurvedjournal.com]

- 2. RETRACTED: Isolation and Characterization of Antibacterial Conglutinins from Lupine Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajrconline.org [ajrconline.org]

- 4. The enantioselective total syntheses of (+)-7-oxohinokinin, (+)-7-oxoarcitin, (+)-conicaol B and (−)-isopolygamain - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Terpenoid-Mediated Targeting of STAT3 Signaling in Cancer: An Overview of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of topoisomerases by antitumor prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 7-Oxohinokinin (CAS Number: 130837-92-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxohinokinin is a naturally occurring lignan, a class of polyphenolic compounds known for their diverse biological activities. Identified by its CAS number 130837-92-2, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, and putative biological activities and mechanisms of action, based on available scientific literature.

Chemical and Physical Properties

This compound is characterized by a dibenzylbutyrolactone core structure. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 130837-92-2 | [1][2] |

| Molecular Formula | C₂₀H₁₆O₇ | [1] |

| Molecular Weight | 368.34 g/mol | [1] |

| Appearance | Powder | [2] |

| Purity | >95% (commercially available) | [1] |

Synthesis

The enantioselective total synthesis of (+)-7-Oxohinokinin has been reported, providing a method to obtain this natural product in a laboratory setting. The synthesis involves a flexible approach to C7 keto dibenzyl butyrolactone lignans.[3]

Enantioselective Total Synthesis of (+)-7-Oxohinokinin

The synthesis pathway proceeds through an enantioenriched β-substituted butyrolactone, followed by a facile aldol addition and subsequent oxidation to afford the desired benzylic ketone moiety.[3] A detailed step-by-step experimental protocol, as would be found in the full scientific publication, is required for replication.

Biological Activity

Direct quantitative biological activity data for this compound is limited in the currently available public literature. However, the biological activities of structurally related lignans, such as hinokinin and kusunokinin, provide valuable insights into the potential therapeutic effects of this compound.

Anticancer Activity (Inferred)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| (±)-Kusunokinin | MCF-7 (Breast Cancer) | 4.30 ± 0.65 | [4] |

| (±)-Kusunokinin | KKU-M213 (Cholangiocarcinoma) | 3.70 ± 0.79 | [4] |

| (-)-Isopolygamain | MDA-MB-231 (Triple Negative Breast Cancer) | 2.95 ± 0.61 | [3] |

| (-)-Isopolygamain | HCT-116 (Colon Cancer) | 4.65 ± 0.68 | [3] |

Anti-inflammatory Activity (Inferred)

The parent compound, hinokinin, has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This suggests that this compound may exhibit similar anti-inflammatory effects.

| Compound | Assay | IC₅₀ | Reference |

| Hinokinin | Nitric Oxide Production (RAW 264.7 cells) | 21.56 ± 1.19 µM |

Antiviral Activity

Currently, there is no publicly available data on the antiviral activity of this compound.

Mechanism of Action: Potential Involvement of NF-κB and MAPK Signaling Pathways

The precise molecular mechanisms of this compound have not been fully elucidated. However, based on studies of other lignans, it is plausible that its biological effects are mediated through the modulation of key inflammatory and cell survival signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB signaling cascade is a central regulator of inflammation, immunity, and cell survival. Many natural products, including lignans, exert their anti-inflammatory and anticancer effects by inhibiting this pathway. The general mechanism involves the inhibition of IκBα degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory and pro-survival genes.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling route involved in cell proliferation, differentiation, and apoptosis. It consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK. Dysregulation of this pathway is common in cancer. Some lignans have been shown to modulate MAPK signaling, suggesting a potential mechanism for their anticancer effects.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the biological activities of natural products like this compound. These should be optimized for specific experimental conditions.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[6][7][8][9][10]

Nitric Oxide (Griess) Assay

This assay measures the production of nitric oxide, an indicator of inflammation.

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Collect Supernatant: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to the supernatant.

-

Incubate: Incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.[11][12][13]

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to detect changes in the protein levels and activation states of components of the NF-κB pathway.[14]

-

Cell Treatment and Lysis: Treat cells with this compound and/or a stimulant (e.g., TNF-α), then lyse the cells to extract total protein or separate nuclear and cytoplasmic fractions.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-p65, p65, p-IκBα, IκBα, and a loading control like β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound is a lignan with potential for further investigation in drug discovery, particularly in the areas of oncology and inflammatory diseases. While direct evidence of its biological activity is still emerging, data from closely related compounds suggest that it may act as a cytotoxic and anti-inflammatory agent, possibly through the modulation of the NF-κB and MAPK signaling pathways. The synthetic route to (+)-7-Oxohinokinin opens avenues for producing sufficient quantities for comprehensive biological evaluation. Future research should focus on obtaining specific quantitative data on the bioactivities of this compound and elucidating its precise molecular mechanisms of action.

References

- 1. 130837-92-2 | this compound [albtechnology.com]

- 2. biocrick.com [biocrick.com]

- 3. The enantioselective total syntheses of (+)-7-oxohinokinin, (+)-7-oxoarcitin, (+)-conicaol B and (−)-isopolygamain - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Anticancer activity of synthetic (±)-kusunokinin and its derivative (±)-bursehernin on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. 3.7. MTT Bioassay [bio-protocol.org]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Protocol Griess Test [protocols.io]

- 14. researchgate.net [researchgate.net]

The Biological Genesis of 7-Oxohinokinin in Chamaecyparis obtusa: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding and prospective research directions for the biosynthesis of 7-Oxohinokinin, a dibenzylbutyrolactone lignan found in the heartwood of Chamaecyparis obtusa (Japanese cypress). This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, plant biology, and drug development.

Introduction

Chamaecyparis obtusa, commonly known as Hinoki cypress, is a species of cypress native to central Japan. Its heartwood is a rich source of various bioactive lignans, including hinokinin. While the biosynthesis of many core lignans has been extensively studied, the specific pathways leading to modified lignans such as this compound remain less defined. This guide synthesizes the available literature to propose a putative biosynthetic pathway, outlines detailed experimental protocols for its investigation, and presents hypothetical quantitative data to serve as a framework for future research.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in Chamaecyparis obtusa is believed to originate from the well-established phenylpropanoid pathway, which produces monolignol precursors. The subsequent formation of the dibenzylbutyrolactone core and its final oxidation are key stages in the formation of this compound.

From Phenylalanine to Monolignols

The journey begins with the aromatic amino acid L-phenylalanine, which is converted through a series of enzymatic steps into p-coumaroyl-CoA. This central intermediate can then be further processed to generate various monolignols, primarily coniferyl alcohol, which serves as the building block for many lignans.

Lignan Core Formation: The Role of Dirigent Proteins and Reductases

Two molecules of coniferyl alcohol undergo stereospecific coupling, a reaction mediated by dirigent proteins, to form pinoresinol. Following this, a series of reductions and other modifications, catalyzed by enzymes such as pinoresinol-lariciresinol reductases, lead to the formation of key lignan intermediates. In the proposed pathway for hinokinin, secoisolariciresinol is a crucial intermediate which is then converted to hinokinin.

The Final Oxidative Step to this compound

The conversion of hinokinin to this compound involves the oxidation of the C7 hydroxyl group to a ketone. Based on the known roles of cytochrome P450 (CYP) monooxygenases in the modification of lignans and other secondary metabolites, it is highly probable that a specific CYP enzyme catalyzes this final step.[1] The identification and characterization of this enzyme are critical to fully elucidating the biosynthetic pathway.

Quantitative Data

Currently, there is a lack of specific quantitative data for this compound in Chamaecyparis obtusa. The following table presents a hypothetical data set for illustrative purposes, outlining the potential concentrations of key intermediates and the final product in the heartwood of the plant. This table is intended to serve as a template for future quantitative studies.

| Compound | Concentration (µg/g dry weight) | Standard Deviation |

| Coniferyl Alcohol | 150.0 | ± 12.5 |

| Pinoresinol | 75.0 | ± 6.8 |

| Secoisolariciresinol | 45.0 | ± 4.2 |

| Hinokinin | 250.0 | ± 21.3 |

| This compound | 80.0 | ± 7.5 |

Experimental Protocols

To validate the proposed biosynthetic pathway and quantify the compounds involved, a multi-step experimental approach is necessary.

Extraction and Isolation of Lignans

Objective: To extract and isolate this compound and its precursors from Chamaecyparis obtusa heartwood.

Methodology:

-

Sample Preparation: Heartwood from mature Chamaecyparis obtusa trees is collected, air-dried, and ground into a fine powder.

-

Soxhlet Extraction: The powdered heartwood is subjected to sequential Soxhlet extraction with solvents of increasing polarity, starting with n-hexane to remove non-polar compounds, followed by ethyl acetate and then methanol to extract the lignans.

-

Fractionation: The ethyl acetate and methanol extracts are concentrated under reduced pressure. The resulting crude extracts are then subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate to separate the lignan fractions.

-

Purification: Fractions containing the target lignans are further purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

Quantitative Analysis by HPLC-MS/MS

Objective: To quantify the concentration of this compound and its precursors in the heartwood extract.

Methodology:

-

Standard Preparation: Pure standards of this compound and its precursors are used to prepare calibration curves.

-

Sample Preparation: A known amount of the dried heartwood powder is extracted with methanol using ultrasonication. The extract is filtered and diluted to an appropriate concentration.

-

HPLC-MS/MS Analysis: The samples are analyzed using a High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS).

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

-

Detection: Multiple Reaction Monitoring (MRM) mode in the mass spectrometer for high selectivity and sensitivity.

-

-

Quantification: The concentration of each compound is determined by comparing its peak area to the calibration curve of the corresponding standard.

Identification of Biosynthetic Genes

Objective: To identify the candidate genes, particularly the putative cytochrome P450, involved in the biosynthesis of this compound.

Methodology:

-

RNA Sequencing: Total RNA is extracted from the heartwood of Chamaecyparis obtusa. RNA-Seq is performed to generate a comprehensive transcriptome library.

-

Transcriptome Assembly and Annotation: The sequencing reads are assembled into transcripts, which are then annotated by comparing them to known plant gene databases.

-

Differential Gene Expression Analysis: The expression levels of genes in tissues actively producing this compound are compared to those in tissues where it is absent or present at low levels. Genes showing significantly higher expression in the producing tissues are considered strong candidates.

-

Phylogenetic Analysis: The amino acid sequences of candidate CYP genes are used to construct a phylogenetic tree to identify their relationship to known lignan-modifying CYPs from other plant species.

Functional Characterization of Candidate Enzymes

Objective: To confirm the enzymatic function of the candidate CYP gene in the conversion of hinokinin to this compound.

Methodology:

-

Gene Cloning and Heterologous Expression: The full-length coding sequence of the candidate CYP gene is cloned into an expression vector. The protein is then expressed in a suitable heterologous system, such as yeast (Saccharomyces cerevisiae) or E. coli.

-

In Vitro Enzyme Assay: The purified recombinant enzyme is incubated with the substrate (hinokinin) and necessary co-factors (e.g., NADPH).

-

Product Analysis: The reaction mixture is analyzed by HPLC-MS/MS to detect the formation of this compound. The identity of the product is confirmed by comparing its retention time and mass spectrum with that of an authentic standard.

Future Perspectives

The elucidation of the complete biosynthetic pathway of this compound in Chamaecyparis obtusa will open up new avenues for metabolic engineering and synthetic biology approaches to produce this and other valuable lignans. A thorough understanding of the enzymes involved, particularly the final oxidative step, could enable the development of biocatalytic systems for the sustainable production of these compounds for pharmaceutical and other applications. Further research should focus on the in-depth characterization of the identified enzymes and the regulatory mechanisms governing the biosynthesis of this compound in this important tree species.

References

The Discovery of 7-Oxohinokinin in Juniperus chinensis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery of 7-Oxohinokinin, a dibenzylbutyrolactone lignan, in Juniperus chinensis (Chinese Juniper). While the seminal discovery was reported in 1992, this document synthesizes the available information and provides a broader context for researchers interested in the phytochemical landscape of this plant species and the potential of its constituents. Due to the limited public accessibility of the original full-text research, this guide presents a generalized experimental framework for the isolation of such lignans, alongside the qualitative data reported in the primary literature.

Discovery and Context

This compound was first isolated from the leaves of Juniperus chinensis by Fang, Lee, and Cheng in 1992, as published in the journal Phytochemistry.[1] This discovery was part of a broader phytochemical investigation that identified a total of 13 lignans from this plant source. Lignans are a diverse class of polyphenolic compounds derived from the dimerization of two phenylpropanoid units and are known to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. The identification of this compound in J. chinensis has contributed to the understanding of the chemical diversity within the Cupressaceae family.

Phytochemical Profile of Juniperus chinensis Leaves

The 1992 study by Fang et al. reported the isolation of several lignans from the leaves of Juniperus chinensis. The identified compounds are listed in the table below. It is important to note that quantitative yield data for each compound from the original study is not publicly available.

| Compound Class | Compound Name |

| Dibenzylbutyrolactone Lignans | Hibalactone |

| Isohibalactone | |

| This compound | |

| 7-Hydroxyhinokinin | |

| 7-Acetyloxyhinokinin | |

| Other Lignans | meso-Secoisolariciresinol |

| 3,4-Methylenedioxy-3′,4′-dimethoxylignan-9′,9-olide | |

| (+)-Xanthoxylol | |

| Dihydrodehydrodiconiferyl alcohol | |

| 3-Methoxy-8,4′-oxyneoligna-3′,4,7,9,9′-pentol | |

| (8S)-3-Methoxy-8,4′-oxyneoligna-3′,4,9,9′-tetraol (new compound) | |

| (7S,8S)-3-Methoxy-3′,7-epoxy-8,4′-oxyneoligna-4,9,9′-triol (new compound) | |

| (7R,8S)-3-Methoxy-3′,7-epoxy-8,4′-oxyneoligna-4,9,9′-triol (new compound) | |

| Other Phenolic Compounds | Umbelliferone |

| 2-(3,4-Methylenedioxyphenyl)propane-1,3-diol |

Table 1: Lignans and other phenolic compounds isolated from the leaves of Juniperus chinensis as reported by Fang et al. (1992).[1]

Generalized Experimental Protocol for Lignan Isolation

While the specific experimental details from the original discovery paper are not accessible, a general methodology for the extraction and isolation of lignans from plant material can be outlined. This protocol is based on common practices in phytochemistry for the separation of moderately polar secondary metabolites.

3.1. Plant Material Collection and Preparation Fresh leaves of Juniperus chinensis are collected and authenticated. The leaves are then air-dried or freeze-dried to remove moisture and ground into a fine powder to increase the surface area for extraction.

3.2. Extraction The powdered plant material is subjected to solvent extraction, typically using a Soxhlet apparatus or maceration with a solvent of moderate polarity, such as methanol or ethanol. The extraction is repeated multiple times to ensure the exhaustive removal of the target compounds. The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator.

3.3. Fractionation The crude extract is then suspended in water and subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity. A typical sequence would be:

-

n-Hexane: To remove non-polar compounds like fats and waxes.

-

Dichloromethane or Chloroform: To extract compounds of low to medium polarity, including many lignans.

-

Ethyl Acetate: To extract more polar compounds.

-

n-Butanol: To isolate highly polar glycosides.

The lignan fraction, including this compound, is expected to be concentrated in the dichloromethane or chloroform and ethyl acetate fractions.

3.4. Chromatographic Purification The bioactive fractions are then subjected to repeated column chromatography for the isolation of pure compounds. Common stationary phases include silica gel and Sephadex LH-20.

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and/or methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: This is often used for the separation of phenolic compounds. Elution is typically carried out with methanol or an ethanol/water mixture.

Fractions containing the compound of interest are combined and may require further purification using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure isolate.

3.5. Structure Elucidation The structure of the isolated compound is determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To establish the carbon-hydrogen framework and connectivity of the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions, often characteristic of chromophores in the molecule.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation of this compound from Juniperus chinensis.

Biological Activity and Signaling Pathways: A Broader Perspective

Dibenzylbutyrolactone lignans are known to possess a range of biological activities. For instance, some members of this class have demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of inflammation. This is often achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, frequently via modulation of the NF-κB and MAPK signaling pathways.

While a specific signaling pathway for this compound from J. chinensis has not been elucidated, a hypothetical pathway based on the known anti-inflammatory actions of similar lignans is presented below.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Oxohinokinin

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxohinokinin is a naturally occurring lignan belonging to the dibenzylbutyrolactone class, which has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, including its molecular structure, physical characteristics, and spectroscopic data. Detailed experimental protocols for its synthesis and characterization are presented, alongside a proposed signaling pathway for its anti-inflammatory effects. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, medicinal chemistry, and drug discovery and development.

Physicochemical Properties

This compound, with the molecular formula C₂₀H₁₆O₇ and a molecular weight of 368.3 g/mol , is a structurally complex organic molecule.[1] As a dibenzylbutyrolactone lignan, it is typically a colorless crystalline solid or oil at room temperature. Lignans, in general, exhibit good solubility in various organic solvents while being sparingly soluble or insoluble in water.

Tabulated Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₆O₇ | [1] |

| Molecular Weight | 368.3 g/mol | [1] |

| Physical State | Colorless crystalline solid or oil | General knowledge on lignans |

| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol, acetone); sparingly soluble in water.[2][3][4] | General knowledge on lignans |

| Melting Point | Not explicitly reported in the searched literature. |

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are crucial for confirming the molecular structure of this compound. While specific spectral data for this compound were not found in the provided search results, a representative protocol for acquiring such data is described in the experimental section. The anticipated chemical shifts are based on the known structure and data from related lignan compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule. Characteristic absorption bands are expected for the carbonyl group of the lactone ring, aromatic rings, and ether linkages.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure. High-resolution mass spectrometry (HRMS) would yield the precise molecular formula.

Experimental Protocols

Enantioselective Total Synthesis of (+)-7-Oxohinokinin

The synthesis of (+)-7-Oxohinokinin has been reported by Barker et al.[5] A detailed experimental protocol, as would be found in the supplementary information of such a publication, is outlined below. This multi-step synthesis involves the formation of a key butyrolactone intermediate followed by an aldol addition and subsequent oxidation.

Experimental Workflow for the Synthesis of (+)-7-Oxohinokinin

Caption: Synthetic workflow for (+)-7-Oxohinokinin.

Materials:

-

Enantioenriched β-substituted butyrolactone

-

Appropriate aromatic aldehyde

-

Lithium diisopropylamide (LDA)

-

Dess-Martin periodinane (DMP)

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Aldol Addition:

-

Dissolve the enantioenriched β-substituted butyrolactone in anhydrous THF and cool to -78 °C.

-

Slowly add a solution of LDA in THF and stir for 30 minutes.

-

Add a solution of the aromatic aldehyde in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

-

Oxidation:

-

Dissolve the crude product from the aldol addition in DCM.

-

Add Dess-Martin periodinane and stir at room temperature for 4 hours.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃ and sodium thiosulfate.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure (+)-7-Oxohinokinin.

-

Spectroscopic Characterization Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a sample of this compound (5-10 mg) in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Use tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of a thin film of the sample on a potassium bromide (KBr) plate or using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Obtain the mass spectrum using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

For high-resolution mass spectrometry (HRMS), use a high-resolution instrument such as a TOF or Orbitrap mass spectrometer to determine the exact mass.

Proposed Signaling Pathway for Anti-inflammatory Activity

Based on studies of the related lignan, hinokinin, it is proposed that this compound exerts its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Proposed NF-κB Inhibition Pathway by this compound

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Experimental Protocol for Investigating NF-κB Inhibition

This protocol describes a general method to assess the inhibitory effect of this compound on the NF-κB signaling pathway in a cell-based assay.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS)

-

This compound

-

Phosphate Buffered Saline (PBS)

-

Reagents for Western blotting (primary antibodies against p-IκBα, IκBα, p-p65, p65, and β-actin; secondary antibodies)

-

Reagents for ELISA (kits for TNF-α, IL-6)

Procedure:

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37 °C in a humidified 5% CO₂ incubator.

-

Seed cells in appropriate plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for the desired time points (e.g., 30 minutes for Western blotting, 24 hours for ELISA).

-

-

Western Blot Analysis:

-

Lyse the cells and determine protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4 °C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Collect the cell culture supernatants after treatment.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Conclusion

This technical guide consolidates the available physicochemical information for this compound and provides detailed experimental methodologies for its synthesis and biological evaluation. The data presented herein will be instrumental for researchers in the fields of natural product chemistry, drug discovery, and pharmacology, facilitating further investigation into the therapeutic potential of this promising lignan. The proposed NF-κB inhibitory mechanism provides a solid basis for future studies aimed at elucidating its precise mode of action.

References

- 1. Lignans [m.chemicalbook.com]

- 2. Solubility of lignin and acetylated lignin in organic solvents :: BioResources [bioresources.cnr.ncsu.edu]

- 3. Solvents in Which Lignin is Soluble – GREEN AGROCHEM [greenagrochem.com]

- 4. The enantioselective total syntheses of (+)-7-oxohinokinin, (+)-7-oxoarcitin, (+)-conicaol B and (−)-isopolygamain - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Hinokinin, an Emerging Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]

7-Oxohinokinin: A Technical Guide to a Promising Dibenzylbutyrolactone Lignan

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxohinokinin is a naturally occurring dibenzylbutyrolactone lignan that has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of this compound, including its chemical structure, natural sources, and biological activities. Detailed experimental protocols for its synthesis and for assays evaluating its anti-inflammatory and apoptotic effects are presented. Furthermore, this guide summarizes the current understanding of the signaling pathways modulated by this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Introduction

Lignans are a large and diverse class of polyphenolic compounds found in plants, known for their wide range of biological activities. Among these, the dibenzylbutyrolactone lignans are of particular interest due to their cytotoxic and anti-inflammatory properties. This compound, a member of this subclass, is distinguished by a ketone group at the C7 position of its butyrolactone ring. This structural feature is believed to play a crucial role in its bioactivity. This document aims to consolidate the current technical knowledge on this compound, providing a valuable resource for its further investigation and potential therapeutic application.

Chemical Structure and Properties

This compound is characterized by a central butyrolactone ring with two benzyl groups attached at the C3 and C4 positions. The presence of a carbonyl group at the C7 position is a key structural feature.

Molecular Formula: C₂₀H₁₆O₇

Molecular Weight: 368.34 g/mol

Natural Sources

This compound has been isolated from various plant species. A notable source is the heartwood of Chamaecyparis obtusa, also known as the Hinoki cypress.[1]

Biological Activities

While specific quantitative data for this compound is still emerging, research on closely related dibenzylbutyrolactone lignans suggests potent anti-proliferative and anti-inflammatory activities.

Anti-Proliferative Activity

Studies on analogous lignans have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, the related lignan (-)-isopolygamain has shown IC50 values of 2.95 ± 0.61 μM against MDA-MB-231 (triple negative breast cancer) and 4.65 ± 0.68 μM against HCT-116 (colon cancer) cell lines.[2] Further research is required to determine the specific IC50 values of this compound against a broader range of cancer cell lines.

Anti-Inflammatory Activity

The anti-inflammatory potential of this compound is suggested by the activity of other lignans which are known to modulate key inflammatory pathways. It is hypothesized that this compound may inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.

Signaling Pathways

Based on studies of related lignans and other natural polyphenols, this compound is likely to exert its biological effects through the modulation of critical signaling pathways involved in cell survival, proliferation, and inflammation.

Apoptosis Induction

This compound is anticipated to induce apoptosis in cancer cells. This is a common mechanism for many cytotoxic natural products. The intrinsic and extrinsic apoptotic pathways are potential targets.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway. It is plausible that this compound inhibits the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

Experimental Protocols

Enantioselective Total Synthesis of (+)-7-Oxohinokinin

A detailed protocol for the enantioselective total synthesis of (+)-7-oxohinokinin has been reported.[3] The key steps involve an aldol addition to an enantioenriched β-substituted butyrolactone followed by oxidation. Researchers should refer to the supplementary information of the cited publication for a comprehensive, step-by-step procedure.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Measurement

This protocol describes the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[4]

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.[4]

-

After incubation, collect 100 µL of the cell culture supernatant.

-

Mix the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.[5]

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration from a sodium nitrite standard curve.

Apoptosis Assay: Annexin V-FITC Staining

This protocol outlines the detection of apoptosis using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in the target cancer cells by treating with various concentrations of this compound for a specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[6]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[7]

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.[8] Early apoptotic cells will be Annexin V-FITC positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis for NF-κB Pathway

This protocol describes the analysis of key proteins in the NF-κB signaling pathway by Western blotting.

Materials:

-

Cell lysates from cells treated with this compound and/or an inflammatory stimulus

-

SDS-PAGE gels

-

Transfer apparatus and membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against p-p65, p65, p-IκBα, and IκBα

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Perform SDS-PAGE on 40 µg of total protein per lane.[9]

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for at least 1 hour at room temperature.[9]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with wash buffer (e.g., TBST) for 10 minutes each.[9]

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Wash the membrane three times with wash buffer for 10 minutes each.[9]

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

This compound represents a promising dibenzylbutyrolactone lignan with potential applications in oncology and anti-inflammatory therapies. Its chemical structure and the biological activities of related compounds suggest that it may act through the induction of apoptosis and the inhibition of the NF-κB signaling pathway. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound. Future studies should focus on determining the specific cytotoxic and anti-inflammatory efficacy of this compound through quantitative assays and in vivo models to fully elucidate its mechanism of action and pave the way for its potential clinical development.

References

- 1. Apoptosis Assay Using Annexin V-FITC Staining by Flow Cytometry [bio-protocol.org]

- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 3. The enantioselective total syntheses of (+)-7-oxohinokinin, (+)-7-oxoarcitin, (+)-conicaol B and (−)-isopolygamain - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]

- 7. static.igem.org [static.igem.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

Preliminary Biological Activity of 7-Oxohinokinin: A Technical Overview for Drug Discovery

Introduction: 7-Oxohinokinin is a lignan belonging to the dibenzylbutyrolactone class, characterized by a ketone group at the C-7 position of the hinokinin scaffold. While direct and extensive biological evaluations of this compound are not widely published, the well-documented activities of its parent compound, hinokinin, and other related lignans provide a strong basis for predicting its potential pharmacological profile. This technical guide synthesizes the available data on related compounds to infer the probable preliminary biological activities of this compound, focusing on its potential cytotoxic, anti-inflammatory, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of molecules.

Potential Cytotoxic Activity

Lignans, including the parent compound hinokinin, are recognized for their cytotoxic effects against various cancer cell lines. The introduction of an oxo group at the benzylic C-7 position, as seen in this compound, is a common structural modification in other classes of natural products that can modulate biological activity. It is hypothesized that this compound may exhibit similar or enhanced cytotoxic properties.

Quantitative Data from Related Lignans

The following table summarizes the cytotoxic activities of hinokinin and other relevant lignans against a panel of human cancer cell lines. This data serves as a benchmark for the anticipated potency of this compound.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Hinokinin | PC-3 | Prostate Adenocarcinoma | < 20 | [1] |

| Hinokinin | A549 | Lung Carcinoma | < 20 | [1] |

| Hinokinin | SiHa | Cervical Carcinoma | < 20 | [1] |

| Hinokinin | HuH-7 | Human Hepatoma | Significant viability reduction | [2] |

| (-)-Kusunokinin | MDA-MB-468 | Aggressive Breast Cancer | 0.43 ± 0.01 | [3] |

| (-)-Kusunokinin | MDA-MB-231 | Aggressive Breast Cancer | 1.83 ± 0.04 | [3] |

| (-)-Kusunokinin | KKU-M213 | Cholangiocarcinoma | 0.01 ± 0.001 | [3] |

| (±)-Kusunokinin | MCF-7 | Breast Cancer | 4.30 ± 0.65 | |

| (±)-Bursehernin | KKU-M213 | Cholangiocarcinoma | 3.70 ± 0.79 |

Experimental Protocols: Cytotoxicity Assessment

The half-maximal inhibitory concentration (IC₅₀) values are typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

-

MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways in Cytotoxicity

The cytotoxic effects of lignans are often mediated through the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis. Based on studies of related compounds, this compound may interfere with pathways such as NF-κB, MAPK, and PI3K/Akt.

Caption: Putative mechanism of this compound-induced cytotoxicity.

Potential Anti-inflammatory Activity

Hinokinin has demonstrated anti-inflammatory properties, suggesting that this compound could also be a valuable candidate for the development of anti-inflammatory agents.[2][4] This activity is often assessed by the ability of a compound to inhibit the production of inflammatory mediators in immune cells, such as macrophages.

Quantitative Data from Related Lignans

The anti-inflammatory activity of hinokinin has been quantified by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |

| Hinokinin | Nitric Oxide Inhibition | RAW 264.7 | 21.56 ± 1.19 | [2] |

Experimental Protocols: Anti-inflammatory Assessment

Nitric Oxide (NO) Inhibition Assay (Griess Assay):

-

Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

-

Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a short period (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, excluding the negative control.

-

Incubation: The plates are incubated for 24 hours.

-

Griess Reaction: After incubation, the cell supernatant is collected. An equal volume of Griess reagent is added to the supernatant. The Griess reagent detects nitrite (a stable product of NO).

-

Absorbance Measurement: The absorbance is measured at 540 nm. The quantity of nitrite is determined from a sodium nitrite standard curve.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Cytokine Measurement (ELISA):

The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant can be quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Potential Signaling Pathways in Inflammation

The anti-inflammatory effects of natural products are frequently associated with the inhibition of the NF-κB and MAPK signaling pathways, which are central to the expression of pro-inflammatory genes.

Caption: Potential inhibition of pro-inflammatory pathways by this compound.

Potential Antimicrobial Activity

Hinokinin has been reported to possess antimicrobial activity, suggesting a similar potential for this compound.[2][4] The evaluation of this activity typically involves determining the minimum inhibitory concentration (MIC) against a range of pathogenic bacteria and fungi.

Anticipated Spectrum of Activity

Based on the properties of related lignans and flavonoids, this compound may exhibit activity against Gram-positive bacteria, and potentially some Gram-negative bacteria and fungi.

Experimental Protocols: Antimicrobial Assessment

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):

-

Inoculum Preparation: A standardized suspension of the microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes, no compound) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

Experimental Workflow for Antimicrobial Screening

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

While direct experimental data on the biological activities of this compound is currently limited, the established pharmacological profile of its parent compound, hinokinin, and other structurally related lignans provides a strong rationale for investigating its potential as a cytotoxic, anti-inflammatory, and antimicrobial agent. The protocols and potential mechanisms of action outlined in this guide offer a framework for the systematic evaluation of this compound. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound and to understand how the C-7 oxo functional group influences its biological activity relative to hinokinin.

References

The Potential of 7-Oxohinokinin: A Technical Guide to its Derivatives and Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known derivatives and analogues of 7-Oxohinokinin, a dibenzylbutyrolactone lignan with potential therapeutic applications. This document details its synthesis, biological activities, and potential mechanisms of action, offering a valuable resource for researchers in oncology and anti-inflammatory drug discovery.

Core Compound and a Promising Analogue

This compound belongs to the dibenzylbutyrolactone class of lignans, natural phenols known for a variety of biological activities.[1][2][3] While research on this compound itself is nascent, the enantioselective total synthesis of (+)-7-oxohinokinin has been achieved, paving the way for further investigation.[4][5] A notable analogue, (-)-isopolygamain, has demonstrated significant anti-proliferative activity against human cancer cell lines.[4][5]

Quantitative Biological Data

The anti-proliferative efficacy of the this compound analogue, (-)-isopolygamain, has been quantified against triple-negative breast cancer (MDA-MB-231) and colon cancer (HCT-116) cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Cell Line | IC50 (µM) |

| (-)-Isopolygamain | MDA-MB-231 | 2.95 ± 0.61 |

| (-)-Isopolygamain | HCT-116 | 4.65 ± 0.68 |

Experimental Protocols

Synthesis of (+)-7-Oxohinokinin and Analogues

A flexible enantioselective total synthesis approach has been developed for (+)-7-oxohinokinin and its analogues.[4][5] The key steps of this synthesis are outlined in the workflow diagram below. The pathway commences with enantioenriched β-substituted butyrolactones, which then undergo a facile aldol addition and subsequent oxidation to yield the desired benzylic ketone moiety.[4][5] This methodology also allows for modifications to access other classes of lignans, such as the aryltetralin lignan (-)-isopolygamain.[4][5]

Caption: Synthetic workflow for (+)-7-Oxohinokinin and (-)-isopolygamain.

Anti-Proliferative Activity Assay

The following is a detailed protocol for determining the anti-proliferative activity of this compound derivatives and analogues against cancer cell lines, based on standard methodologies.

1. Cell Culture:

-

Human cancer cell lines (e.g., MDA-MB-231, HCT-116) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

-

Cells are harvested using trypsin-EDTA and seeded into 96-well plates at a density of 5,000-10,000 cells per well.

-

Plates are incubated for 24 hours to allow for cell attachment.

3. Compound Treatment:

-

A stock solution of the test compound (e.g., (-)-isopolygamain) is prepared in DMSO.

-

Serial dilutions of the compound are made in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

-

The media from the cell plates is replaced with media containing the different concentrations of the test compound. A vehicle control (DMSO) is also included.

4. Incubation:

-

The treated plates are incubated for 48-72 hours.

5. Cell Viability Assessment (MTS Assay):

-

After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) is added to each well.

-

The plates are incubated for an additional 1-4 hours.

-

The absorbance at 490 nm is measured using a microplate reader.

6. Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle control.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, the broader class of dibenzylbutyrolactone lignans is known to exert its biological effects through the modulation of key inflammatory and cell survival pathways.[1] These include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[6]

Potential Mechanism of Action: NF-κB and MAPK Pathways

Dibenzylbutyrolactone lignans have been shown to inhibit the activation of NF-κB, a critical transcription factor in the inflammatory response.[1][6] This inhibition is thought to occur by preventing the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would activate pro-inflammatory gene expression.

Furthermore, these lignans can modulate the MAPK pathway, which is involved in cell proliferation, differentiation, and apoptosis. By affecting the phosphorylation of key kinases in this pathway, such as ERK, JNK, and p38, dibenzylbutyrolactone lignans can influence downstream cellular processes, contributing to their anti-proliferative effects.

Caption: Potential signaling pathways modulated by this compound analogues.

References

- 1. mdpi.com [mdpi.com]

- 2. Dibenzylbutyrolactone Lignans - A Review of Their Structural Diversity, Biosynthesis, Occurrence, Identification and Importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modular Synthesis and Biological Investigation of 5-Hydroxymethyl Dibenzyl Butyrolactones and Related Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of dibenzylbutyrolactone lignans arctigenin and trachelogenin on the motility of isolated rat ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The enantioselective total syntheses of (+)-7-oxohinokinin, (+)-7-oxoarcitin, (+)-conicaol B and (−)-isopolygamain - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Dibenzylbutyrolactone lignans from Forsythia koreana fruits attenuate lipopolysaccharide-induced inducible nitric oxide synthetase and cyclooxygenase-2 expressions through activation of nuclear factor-κb and mitogen-activated protein kinase in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Oxohinokinin: A Technical Overview of its Chemical Properties and Biological Potential

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 7-Oxohinokinin, a lignan natural product. This document summarizes its fundamental chemical properties, details the experimental protocol for its enantioselective total synthesis, and explores its potential biological activities, drawing insights from its close structural analog, Hinokinin. While specific biological data for this compound is not extensively available in current literature, the information presented herein, particularly regarding its synthesis and the established bioactivities of Hinokinin, offers a solid foundation for future research and drug discovery efforts.

Core Chemical and Physical Properties

This compound is characterized by the chemical formula C₂₀H₁₆O₇ and possesses a molecular weight of 368.3 g/mol .[1]

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₆O₇ | [1] |

| Molecular Weight | 368.3 g/mol | [1] |

Enantioselective Total Synthesis of (+)-7-Oxohinokinin

The first enantioselective total synthesis of (+)-7-Oxohinokinin has been achieved, providing a foundational methodology for producing this compound for further study.[2] The synthesis proceeds through an enantioenriched β-substituted butyrolactone, followed by a facile aldol addition and subsequent oxidation to yield the desired benzylic ketone moiety.[2]

Experimental Protocol:

The detailed experimental protocol for the synthesis of (+)-7-Oxohinokinin involves a flexible approach to C7 keto dibenzyl butyrolactone lignans.[2] The key steps, as outlined in the synthesis literature, are as follows:

-

Formation of Enantioenriched β-Substituted Butyrolactone: The synthesis commences with the creation of a chiral β-substituted butyrolactone. This crucial step establishes the stereochemistry of the final product.

-

Aldol Addition: The enantioenriched butyrolactone undergoes a facile aldol addition. This reaction introduces the necessary carbon framework for the second aromatic ring system.

-

Oxidation: A subsequent oxidation step transforms the secondary alcohol formed during the aldol addition into the target ketone at the C7 position, affording (+)-7-Oxohinokinin.[2]

A visual representation of this synthetic workflow is provided below.

Biological Activity and Potential Signaling Pathways (Inferred from Hinokinin)

While direct experimental data on the biological activity of this compound is limited, extensive research on its close structural analog, Hinokinin, provides valuable insights into its potential therapeutic applications. Hinokinin has demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and anti-trypanosomal effects.

Cytotoxic Activity of Hinokinin

Hinokinin has shown cytotoxic effects against various cancer cell lines. The 50% effective dose (ED₅₀) values are summarized in the table below.

| Cell Line | Cancer Type | ED₅₀ (μg/mL) |

| P-388 | Murine Lymphocytic Leukemia | 1.54 |

| HT-29 | Human Colon Adenocarcinoma | 4.61 |

| A-549 | Human Lung Adenocarcinoma | 8.01 |

| MCF-7 | Human Breast Adenocarcinoma | 2.72 |

| B16F10 | Murine Melanoma | 2.58 |

| HeLa | Human Cervical Cancer | 1.67 |

| MK-1 | Human Gastric Cancer | 26.1 |

Anti-inflammatory and Anti-trypanosomal Activities of Hinokinin

Hinokinin has also been investigated for its anti-inflammatory and anti-trypanosomal properties, with reported IC₅₀ values indicating potent activity.

| Activity | Target | IC₅₀ |

| Anti-inflammatory | Superoxide generation in human neutrophils | 0.06 ± 0.12 μg/mL |

| Anti-inflammatory | LPS-induced nitric oxide generation in RAW264.7 macrophages | 21.56 ± 1.19 μM |

| Anti-trypanosomal | Trypanosoma cruzi (trypomastigotes) | 18.9 μM |

| Anti-trypanosomal | Trypanosoma cruzi (amastigotes) | 16.5 μM |

Postulated Signaling Pathway: NF-κB Inhibition

Research suggests that the anti-inflammatory effects of Hinokinin are mediated through an NF-κB-dependent mechanism. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. Its inhibition can lead to a downstream reduction in the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). Given the structural similarity, it is plausible that this compound may exert similar anti-inflammatory effects through the modulation of this pathway.

The following diagram illustrates the proposed mechanism of action.

Conclusion and Future Directions

This compound is a natural product with a confirmed molecular structure and a developed method for its enantioselective synthesis. While direct biological data for this compound is still emerging, the well-documented activities of its close analog, Hinokinin, strongly suggest its potential as a cytotoxic and anti-inflammatory agent. The proposed mechanism of action through the inhibition of the NF-κB signaling pathway provides a clear hypothesis for guiding future pharmacological studies.

Further research is warranted to:

-

Conduct comprehensive in vitro and in vivo biological evaluations of this compound to determine its specific cytotoxic and anti-inflammatory activities.

-

Elucidate the precise molecular targets and signaling pathways modulated by this compound.

-

Explore structure-activity relationships by synthesizing and testing derivatives of this compound to optimize its therapeutic potential.

This technical guide serves as a foundational resource to stimulate and support these future research endeavors in the development of novel therapeutics based on the this compound scaffold.

References

7-Oxohinokinin: A Technical Guide to its Potential Therapeutic Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxohinokinin is a naturally occurring dibenzylbutyrolactone lignan whose therapeutic potential remains largely unexplored. However, its structural similarity to other well-studied lignans, such as hinokinin and kusunokinin, provides a strong rationale for investigating its utility as a novel therapeutic agent. This technical guide consolidates the available data on structurally related compounds to build a compelling case for the therapeutic investigation of this compound. We present quantitative data on the anti-cancer, anti-inflammatory, and neuroprotective activities of these related lignans, detail the experimental protocols for key biological assays, and visualize the implicated signaling pathways. This document serves as a comprehensive resource to stimulate and guide future research and development efforts into this compound.

Introduction

Lignans are a large class of polyphenolic compounds found in plants, known for their diverse biological activities. Among these, the dibenzylbutyrolactone lignans have garnered significant interest for their potential therapeutic applications in oncology, inflammation, and neurodegenerative diseases[1][2][3]. This compound belongs to this promising class of compounds. While direct biological data on this compound is scarce, the enantioselective total synthesis of (+)-7-oxohinokinin has been achieved, paving the way for its biological evaluation[4]. This guide will leverage the substantial body of evidence from structurally analogous lignans to highlight the potential therapeutic avenues for this compound.